4-Methyl-1-(4-nitrophenyl)-1-oxo-1lambda~5~-piperazine
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Overview
Description
4-Methyl-1-(4-nitrophenyl)-1-oxo-1lambda~5~-piperazine is a heterocyclic compound that features a piperazine ring substituted with a methyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(4-nitrophenyl)-1-oxo-1lambda~5~-piperazine typically involves the reaction of 4-nitroaniline with 4-methylpiperazine in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydrogen peroxide or potassium permanganate as oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(4-nitrophenyl)-1-oxo-1lambda~5~-piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-Methyl-1-(4-nitrophenyl)-1-oxo-1lambda~5~-piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-Methyl-1-(4-nitrophenyl)-1-oxo-1lambda~5~-piperazine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their function. The piperazine ring provides a scaffold that can be modified to enhance binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,1′4′,1″-terphenyl: Similar in structure but lacks the nitrophenyl group.
4-Bromo-1,1′4′,1″-terphenyl: Contains a bromine atom instead of a nitro group.
1,3,4-Thiadiazole derivatives: Different heterocyclic structure but similar in terms of biological activity.
Uniqueness
4-Methyl-1-(4-nitrophenyl)-1-oxo-1lambda~5~-piperazine is unique due to the presence of both a nitrophenyl group and a piperazine ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
922142-62-9 |
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Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4-methyl-1-(4-nitrophenyl)-1-oxidopiperazin-1-ium |
InChI |
InChI=1S/C11H15N3O3/c1-12-6-8-14(17,9-7-12)11-4-2-10(3-5-11)13(15)16/h2-5H,6-9H2,1H3 |
InChI Key |
AVBNTUSBTXJKQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC[N+](CC1)(C2=CC=C(C=C2)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
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